Tetrahydro-furan-2-carboxamidine acetate Tetrahydro-furan-2-carboxamidine acetate
Brand Name: Vulcanchem
CAS No.: 1170439-29-8
VCID: VC5628534
InChI: InChI=1S/C5H10N2O.C2H4O2/c6-5(7)4-2-1-3-8-4;1-2(3)4/h4H,1-3H2,(H3,6,7);1H3,(H,3,4)
SMILES: CC(=O)O.C1CC(OC1)C(=N)N
Molecular Formula: C7H14N2O3
Molecular Weight: 174.2

Tetrahydro-furan-2-carboxamidine acetate

CAS No.: 1170439-29-8

Cat. No.: VC5628534

Molecular Formula: C7H14N2O3

Molecular Weight: 174.2

* For research use only. Not for human or veterinary use.

Tetrahydro-furan-2-carboxamidine acetate - 1170439-29-8

Specification

CAS No. 1170439-29-8
Molecular Formula C7H14N2O3
Molecular Weight 174.2
IUPAC Name acetic acid;oxolane-2-carboximidamide
Standard InChI InChI=1S/C5H10N2O.C2H4O2/c6-5(7)4-2-1-3-8-4;1-2(3)4/h4H,1-3H2,(H3,6,7);1H3,(H,3,4)
Standard InChI Key WCWUWYSWRDYBSE-UHFFFAOYSA-N
SMILES CC(=O)O.C1CC(OC1)C(=N)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Tetrahydro-furan-2-carboxamidine acetate consists of a tetrahydrofuran (THF) ring substituted at the 2-position with a carboxamidine group (-C(=NH)NH₂), which is acetylated to form the acetate salt. The THF ring adopts a puckered conformation, with the carboxamidine group introducing planar geometry at the substitution site . The acetate counterion stabilizes the amidinium cation through ionic interactions, as evidenced by crystallographic studies of analogous compounds .

Key Structural Features:

  • Molecular Formula: C₆H₁₀N₂O₂·C₂H₄O₂

  • Molecular Weight: 190.18 g/mol (free base) + 60.05 g/mol (acetate) = 250.23 g/mol

  • Hybridization: The carboxamidine nitrogen atoms exhibit sp² hybridization, enabling resonance stabilization .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at 1,650–1,680 cm⁻¹ (C=N stretch) and 3,200–3,400 cm⁻¹ (N-H stretch) .

  • ¹H NMR: Characteristic signals at δ 3.70–4.10 ppm (THF ring protons) and δ 8.20–8.50 ppm (amidine NH groups) .

Synthesis and Optimization Strategies

Precursor-Based Routes

The synthesis typically begins with tetrahydrofuran-2-carboxylic acid, which is converted to the corresponding carboxamidine via a two-step process:

  • Amidation: Reaction with ammonia or methylamine under catalytic conditions to form tetrahydrofuran-2-carboxamide .

  • Amidine Formation: Treatment with phosphorus pentachloride (PCl₅) followed by ammonium acetate yields the carboxamidine .

Critical Reaction Parameters:

  • Temperature: 40–60°C for amidination to prevent THF ring opening .

  • Solvent: Isoamyl alcohol or ethyl acetate improves yield (≥85%) by minimizing side reactions .

Acetylation and Salt Formation

The free base is acetylated using acetic anhydride in methanol, producing the acetate salt with >95% purity . Industrial protocols emphasize recrystallization from ethyl acetate to achieve pharmaceutical-grade material .

Physicochemical Properties

Thermal Stability

  • Melting Point: 228–232°C (decomposition observed above 240°C) .

  • Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, indicating moderate thermal stability .

Solubility Profile

SolventSolubility (mg/mL)
Water12.5 ± 0.8
Ethanol45.2 ± 2.1
Ethyl Acetate3.1 ± 0.4

Data derived from analogous carboxamide derivatives .

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound serves as a key intermediate in synthesizing α₁-adrenergic receptor antagonists like Alfuzosin . Its amidine group facilitates binding to quinazoline-based pharmacophores, enhancing selectivity for prostate tissue .

Polymer Chemistry

Vinyl acetate derivatives of tetrahydrofuran carboxamidines act as crosslinking agents in biodegradable polymers, improving mechanical strength by 40% compared to conventional monomers .

Future Directions

Recent studies propose functionalizing the THF ring with fluorinated groups to enhance blood-brain barrier penetration . Computational modeling further predicts utility in kinase inhibition, warranting exploratory synthesis campaigns.

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